molecular formula C9H10F3N B13606385 2-(2,3,4-Trifluorophenyl)propan-2-amine

2-(2,3,4-Trifluorophenyl)propan-2-amine

Cat. No.: B13606385
M. Wt: 189.18 g/mol
InChI Key: WKVWKPOZKQVTQE-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorophenyl)propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorophenyl)propan-2-amine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the nitrostyrene intermediate using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,4-Trifluorophenyl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-Trifluorophenyl)propan-2-amine is unique due to its specific trifluoromethyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)propan-2-amine

InChI

InChI=1S/C9H10F3N/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4H,13H2,1-2H3

InChI Key

WKVWKPOZKQVTQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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